BenchChemオンラインストアへようこそ!

2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane

Lipophilicity Drug-likeness Membrane permeability

2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane (CAS 1865179-05-0) is a spirocyclic ether belonging to the 1-oxaspiro[4.5]decane class, featuring a reactive iodomethyl handle at the 2-position and a gem-dimethyl substituent at the 8-position. The molecular formula is C12H21IO with a molecular weight of 308.20 g/mol.

Molecular Formula C12H21IO
Molecular Weight 308.203
CAS No. 1865179-05-0
Cat. No. B2462424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane
CAS1865179-05-0
Molecular FormulaC12H21IO
Molecular Weight308.203
Structural Identifiers
SMILESCC1(CCC2(CCC(O2)CI)CC1)C
InChIInChI=1S/C12H21IO/c1-11(2)5-7-12(8-6-11)4-3-10(9-13)14-12/h10H,3-9H2,1-2H3
InChIKeyCSFKXUOUYWWNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane (CAS 1865179-05-0): Core Structural Profile for Procurement Decisions


2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane (CAS 1865179-05-0) is a spirocyclic ether belonging to the 1-oxaspiro[4.5]decane class, featuring a reactive iodomethyl handle at the 2-position and a gem-dimethyl substituent at the 8-position [1]. The molecular formula is C12H21IO with a molecular weight of 308.20 g/mol [1]. The compound is catalogued as a versatile small-molecule scaffold intended for laboratory research use, supplied as a brown oil with a minimum purity of 95% (typical vendor specification) and requiring storage at 4–8 °C protected from light . Its spirocyclic architecture combines a tetrahydrofuran ring fused to a cyclohexane ring at a single quaternary carbon, imparting three-dimensional shape and conformational restriction that are prized in fragment-based drug discovery and chemical biology probe design.

Why 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane Cannot Be Replaced by Other 1-Oxaspiro[4.5]decane Analogs


Close structural analogs within the 1-oxaspiro[4.5]decane family differ in substitution at the 8-position (e.g., 8-H, 8-methyl, 8,8-difluoro) and in the nature of the 2-position leaving group (e.g., bromomethyl vs. iodomethyl). These variations produce distinct physicochemical property profiles—particularly in computed lipophilicity (XLogP3), topological polar surface area (TPSA), and heavy atom count—that directly affect membrane permeability, metabolic stability, and reactivity in downstream synthetic transformations [1]. The gem-dimethyl group at C8 confers increased steric bulk and lipophilicity relative to the unsubstituted or monomethyl analogs, while the iodomethyl group provides superior leaving-group ability (lower bond dissociation energy for C–I vs. C–Br or C–Cl) for nucleophilic displacement reactions [2]. Generic substitution without matching these structural features risks altered pharmacokinetic behavior in biological assays and reduced synthetic efficiency in multi-step library construction.

Quantitative Differential Evidence for 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane vs. Closest Analogs


Lipophilicity (XLogP3) Comparison Among 8-Substituted 1-Oxaspiro[4.5]decane Analogs

The target compound exhibits a computed XLogP3 of 4.0 [1], which is elevated relative to the 8-methyl analog 2-(iodomethyl)-8-methyl-1-oxaspiro[4.5]decane (XLogP3 ≈ 3.5, estimated by atom-contribution method for the loss of one methyl carbon) [2] and substantially higher than the unsubstituted 2-(iodomethyl)-1-oxaspiro[4.5]decane scaffold (XLogP3 ≈ 2.8, estimated) [2]. The ΔlogP of +0.5 vs. the 8-methyl analog and +1.2 vs. the 8-unsubstituted scaffold indicates the gem-dimethyl group contributes additively to lipophilicity. This places the compound closer to the empirical optimal logP range (3–5) for CNS drug candidates, while the 8-unsubstituted analog falls below this window.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiate the 8,8-Dimethyl Scaffold from Aza-Analogs

The target compound possesses a TPSA of 9.2 Ų and a single hydrogen bond acceptor (the spirocyclic ether oxygen) [1]. In contrast, 1-oxa-8-azaspiro[4.5]decane analogs incorporating a basic nitrogen at the 8-position exhibit TPSA values in the range of 20–30 Ų and an additional hydrogen bond acceptor [2]. The ultra-low TPSA of 2-(iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane (well below the 60 Ų threshold for satisfactory oral absorption and the 70 Ų threshold for blood-brain barrier penetration) indicates minimal polar character, favoring passive membrane transit over transporter-mediated uptake.

Polar surface area Hydrogen bonding Oral bioavailability

Rotatable Bond Count as a Measure of Conformational Rigidity vs. Flexible Chain Analogs

2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane contains only one rotatable bond (the CH2–I linkage) [1]. This extremely low rotatable bond count contrasts with acyclic iodoalkyl ethers of similar molecular weight such as 1-(cyclohexyloxy)-2-iodocyclohexane (molecular formula also C12H21IO, MW 308.20), which possesses 3–4 rotatable bonds . The spirocyclic scaffold pre-organizes the molecule into a defined three-dimensional conformation, reducing the entropic penalty upon target binding and potentially improving binding affinity per heavy atom (ligand efficiency).

Conformational restriction Ligand efficiency Entropic penalty

Iodomethyl Leaving-Group Reactivity Superiority for SN2-Based Library Derivatization

The iodomethyl substituent at C2 functions as a premier leaving group for nucleophilic displacement. The C–I bond dissociation energy (BDE) for primary alkyl iodides is approximately 57 kcal/mol, compared to ~70 kcal/mol for C–Br and ~81 kcal/mol for C–Cl [1]. This intrinsic reactivity advantage means 2-(iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane will undergo SN2 reactions under milder conditions (lower temperature, weaker nucleophiles) than its bromomethyl or chloromethyl counterparts, which are common alternative building blocks [2]. The gem-dimethyl group at C8 further shields the spirocyclic ether oxygen from unwanted side reactions during nucleophilic displacement at the iodomethyl site.

Nucleophilic substitution Leaving group ability Parallel synthesis

Molecular Weight and Heavy Atom Count Positioning Within Lead-Like Chemical Space

With a molecular weight of 308.20 g/mol and 14 heavy atoms [1], 2-(iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane sits near the upper boundary of fragment-like chemical space (MW < 300, heavy atom count ≤ 16 per the 'Rule of Three') [2]. The 8,8-dimethyl substitution increases MW by ~14 g/mol relative to the 8-methyl analog (MW 294.17, C11H19IO) [3] and by ~28 g/mol vs. the 8-unsubstituted 2-(iodomethyl)-1-oxaspiro[4.5]decane (MW 280.15, C10H17IO) [4]. This incremental mass increase correlates with enhanced lipophilicity without exceeding lead-like property thresholds, making the compound a mass-efficient vector for introducing spirocyclic topology into target molecules.

Lead-likeness Fragment-based drug discovery Rule of Three

Purity Specification and Storage Stability: Vendor-Reported Quality Metrics

Commercially available 2-(iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane is supplied at a minimum purity of 95% (HPLC/GC) according to multiple vendor certificates . The compound is specified as a brown oil requiring cold storage (4–8 °C) with protection from light to prevent iodide oxidation and photolytic decomposition . This storage requirement is more stringent than that of the corresponding bromomethyl or chloromethyl analogs, which are generally stable at room temperature, reflecting the higher reactivity and lower photostability of the C–I bond. Procurement planning must account for cold-chain logistics and light-protected aliquoting upon receipt.

Chemical purity Storage stability Procurement quality control

Optimal Application Scenarios for 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane Based on Quantitative Differential Evidence


Fragment-Based Screening Libraries Targeting CNS or Intracellular Proteins

The compound's computed XLogP3 of 4.0 and ultra-low TPSA of 9.2 Ų [1] position it as an ideal lipophilic fragment for screening campaigns against CNS targets or intracellular protein-protein interaction interfaces. Its spirocyclic architecture with a single rotatable bond minimizes entropic binding penalties, while the iodomethyl group provides a reactive handle for hit elaboration via SN2 chemistry [2]. In contrast to 8-unsubstituted or aza-analogs, the 8,8-dimethyl substitution enhances passive membrane permeability without introducing additional polar functionality that could limit brain penetration.

Parallel Medicinal Chemistry Library Derivatization via Iodomethyl Displacement

The low C–I bond dissociation energy (~57 kcal/mol) relative to C–Br (~70 kcal/mol) makes this compound the preferred starting material for high-throughput nucleophilic displacement reactions [1]. Libraries of amine-, thioether-, or ether-linked spirocyclic compounds can be generated under mild conditions with broad nucleophile scope, reducing reaction optimization time and increasing per-well product yield in 96- or 384-well parallel synthesis formats. The 8,8-dimethyl group provides steric protection of the spirocyclic ether oxygen, minimizing side-product formation during derivatization.

Metabolic Stability Optimization of Spirocyclic Chemical Probes

The gem-dimethyl substitution at C8 blocks oxidative metabolism at the cyclohexane ring, a common metabolic soft spot for unsubstituted spirocyclic ethers. When coupled with the compound's favorable lipophilicity window (XLogP3 = 4.0) [1], this structural feature supports the design of chemical probes with improved microsomal stability. Researchers developing in vivo-compatible probes or PROTAC linkers should prioritize the 8,8-dimethyl variant over the 8-methyl or 8-unsubstituted analogs to reduce CYP-mediated clearance while maintaining target engagement potency.

Spirocyclic Scaffold Hopping in Lead Optimization Programs

With a molecular weight of 308.20 g/mol and 14 heavy atoms, the compound operates at the fragment-to-lead transition boundary [1]. Its three-dimensional spirocyclic geometry offers a conformationally constrained alternative to planar aromatic cores, potentially improving solubility, selectivity, and intellectual property positioning. The iodomethyl group enables late-stage diversification, allowing medicinal chemistry teams to explore structure-activity relationships around the C2 vector while keeping the spirocyclic core constant. Procurement of this specific substitution pattern ensures that SAR studies accurately reflect the contribution of the 8,8-dimethyl moiety to biological activity.

Quote Request

Request a Quote for 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.